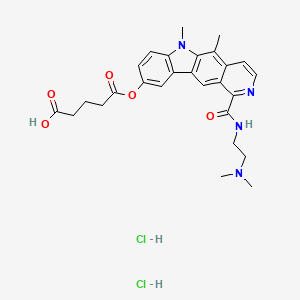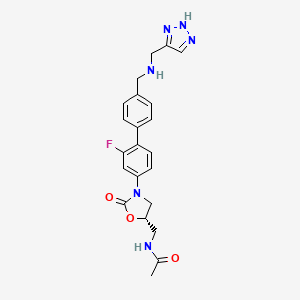
Radézolide
Vue d'ensemble
Description
Le radézolide est un nouvel antibiotique oxazolidinone développé par Melinta Therapeutics, Inc. Il est conçu pour traiter les infections bactériennes, en particulier celles causées par des bactéries résistantes aux médicaments. Le this compound fait partie de la famille des oxazolidinones biaryles et a montré son efficacité contre les souches résistantes de bactéries, y compris celles résistantes à la linezolide .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: Investigated for its antibacterial properties and its ability to overcome resistance mechanisms in bacteria.
Medicine: Explored as a treatment for bacterial infections, including skin and soft tissue infections, and community-acquired pneumonia.
Industry: Potential use in developing new antibiotics and studying drug resistance mechanisms
Mécanisme D'action
Target of Action
Radezolid, a novel oxazolidinone antibiotic, primarily targets the Ribosome-binding protein 1 and the 50S ribosomal protein L1 . These proteins play a crucial role in bacterial protein synthesis. By inhibiting these targets, Radezolid disrupts the protein synthesis process, leading to bacterial growth inhibition .
Mode of Action
Radezolid acts by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome . This binding inhibits the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process. As a result, Radezolid disrupts bacterial protein synthesis, leading to the inhibition of bacterial growth .
Biochemical Pathways
It is known that radezolid interferes with the protein synthesis pathway in bacteria by binding to the 23s rrna of the 50s ribosomal subunit . This action disrupts the formation of the 70S initiation complex, a critical component in the translation process of protein synthesis .
Pharmacokinetics
Radezolid exhibits unique pharmacokinetic properties. It accumulates about 11-fold in phagocytic cells , with approximately 60% of the drug localized in the cytosol and about 40% in the lysosomes of the cells . The accumulation is rapid and reversible, with half-lives of approximately 6 minutes for uptake and 9 minutes for efflux . These properties suggest that Radezolid may have a broad distribution in the body, potentially reaching high concentrations at sites of infection .
Result of Action
Radezolid’s action results in the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth . It has been shown to have a strong inhibitory effect on the planktonic growth and biofilm formation of Staphylococcus aureus clinical isolates . Moreover, Radezolid has been used in trials studying the treatment of Abscess, Bacterial Skin Diseases, Streptococcal Infections, Infectious Skin Diseases, and Staphylococcal Skin Infections .
Action Environment
The action of Radezolid can be influenced by various environmental factors. For instance, its accumulation in phagocytic cells is pH-dependent, with accumulation reduced to 20-30% of control values for cells in medium at a pH of less than 6 . Furthermore, the anti-biofilm activity of Radezolid against Staphylococcus aureus was demonstrated to be more robust with subinhibitory concentrations in a low serum content medium . These findings suggest that the physiological environment can significantly impact the action, efficacy, and stability of Radezolid.
Analyse Biochimique
Biochemical Properties
Radezolid plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit, specifically binding to the ribosomal RNA and ribosomal proteins, thereby preventing the formation of functional ribosomes . This interaction inhibits the translation process, leading to the cessation of bacterial growth. Radezolid has been shown to bind to ribosome-binding protein 1 in humans and the 50S ribosomal protein L1 in Staphylococcus aureus .
Cellular Effects
Radezolid exhibits significant effects on various types of cells and cellular processes. It accumulates in phagocytic cells, such as macrophages, where it is distributed between the cytosol and lysosomes . This accumulation enhances its efficacy against intracellular pathogens. Radezolid has been shown to be effective against bacteria infecting human THP-1 macrophages, keratinocytes, endothelial cells, bronchial epithelial cells, osteoblasts, and rat embryo fibroblasts . It influences cell function by inhibiting bacterial protein synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Radezolid involves its binding to the 50S ribosomal subunit, where it interacts with ribosomal RNA and proteins . This binding prevents the proper assembly of the ribosome, thereby inhibiting the translation process. Radezolid has a higher binding affinity to the ribosome compared to other oxazolidinones, which contributes to its enhanced activity . Additionally, Radezolid has been shown to cause translational inaccuracies, further inhibiting bacterial protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Radezolid have been observed to change over time. Studies have shown that Radezolid accumulates in phagocytic cells, with approximately 60% of the drug localized in the cytosol and 40% in the lysosomes . The stability and degradation of Radezolid have been studied, and it has been found to maintain its antimicrobial activity over extended periods. Long-term effects on cellular function have been observed, with Radezolid showing sustained efficacy against intracellular pathogens .
Dosage Effects in Animal Models
The effects of Radezolid vary with different dosages in animal models. Studies have shown that Radezolid exhibits excellent antimicrobial activity against Enterococcus faecium, with minimal cross-resistance with linezolid . The minimum inhibitory concentrations (MICs) of Radezolid against Enterococcus faecium were found to be significantly lower than those of linezolid, indicating its higher potency . At high doses, Radezolid has been associated with toxic effects, including methemoglobinemia .
Metabolic Pathways
Radezolid is involved in various metabolic pathways, including its interaction with ribosomal RNA and proteins . It has been shown to bind to ribosome-binding protein 1 in humans and the 50S ribosomal protein L1 in Staphylococcus aureus . These interactions inhibit bacterial protein synthesis and disrupt metabolic processes within the bacterial cell. Radezolid’s ability to bind to ribosomes and cause translational inaccuracies further affects metabolic flux and metabolite levels .
Transport and Distribution
Radezolid is transported and distributed within cells and tissues through various mechanisms. It accumulates extensively within human macrophages and polymorphonuclear leukocytes (PMNs), where it shows activity against intracellular pathogens . Radezolid’s distribution within cells is characterized by its localization in the cytosol and lysosomes, with no specific association with mitochondria . This distribution pattern enhances its efficacy against intracellular bacteria.
Subcellular Localization
The subcellular localization of Radezolid plays a crucial role in its activity and function. Studies have shown that Radezolid accumulates in phagocytic cells, with approximately 60% of the drug localized in the cytosol and 40% in the lysosomes . This dual subcellular distribution allows Radezolid to effectively target intracellular pathogens residing in different compartments within the cell. The absence of specific association with mitochondria suggests that Radezolid’s activity is primarily focused on the cytosol and lysosomes .
Méthodes De Préparation
Le radézolide est synthétisé par une série de réactions chimiques impliquant la formation d'intermédiaires clés. La synthèse implique généralement les étapes suivantes :
- Formation du cycle oxazolidinone.
- Introduction du système biaryle.
- Incorporation du cycle triazole.
- Étapes finales de couplage et de purification.
Les conditions réactionnelles incluent souvent l'utilisation de catalyseurs spécifiques, de solvants et de contrôles de température pour garantir la stéréochimie et la pureté souhaitées du produit final. Les méthodes de production industrielle se concentrent sur l'optimisation de ces étapes pour une fabrication à grande échelle tout en maintenant un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le radézolide subit diverses réactions chimiques, notamment:
Oxydation: Le this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.
Substitution: Le this compound peut subir des réactions de substitution, en particulier au niveau des cycles biaryle et triazole.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Chimie: Utilisé comme composé modèle pour étudier la synthèse et la réactivité des oxazolidinones.
Biologie: Étudié pour ses propriétés antibactériennes et sa capacité à surmonter les mécanismes de résistance chez les bactéries.
Médecine: Exploré comme traitement des infections bactériennes, y compris les infections cutanées et des tissus mous, et la pneumonie communautaire.
Industrie: Utilisation potentielle dans le développement de nouveaux antibiotiques et l'étude des mécanismes de résistance aux médicaments
Mécanisme d'action
Le this compound exerce ses effets en se liant au ribosome bactérien, ciblant spécifiquement la sous-unité ribosomale 50S. Cette liaison inhibe la synthèse des protéines, conduisant à la mort des cellules bactériennes. Les cibles moléculaires comprennent les protéines et l'ARN ribosomiques, et les voies impliquées sont liées à l'inhibition de la traduction .
Comparaison Avec Des Composés Similaires
Le radézolide est comparé à d'autres antibiotiques oxazolidinones tels que la linezolide, la tedizolide et la contezolide. Les principales différences incluent:
Puissance: Le this compound a montré une puissance plus élevée contre les souches résistantes par rapport à la linezolide.
Spectre d'activité: Le this compound a un spectre d'activité plus large, y compris l'efficacité contre les bactéries Gram-négatives.
Mécanismes de résistance: Le this compound est moins sensible aux mécanismes de résistance courants qui affectent les autres oxazolidinones
Des composés similaires incluent:
- Linezolide
- Tedizolide
- Contezolide
- Posizolide
- Delpazolide
La structure unique et l'activité améliorée du this compound en font un candidat prometteur pour le traitement des infections bactériennes résistantes .
Propriétés
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-[4-[(2H-triazol-4-ylmethylamino)methyl]phenyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O3/c1-14(30)25-12-19-13-29(22(31)32-19)18-6-7-20(21(23)8-18)16-4-2-15(3-5-16)9-24-10-17-11-26-28-27-17/h2-8,11,19,24H,9-10,12-13H2,1H3,(H,25,30)(H,26,27,28)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTNOGHPGJANSW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007238 | |
| Record name | Radezolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869884-78-6 | |
| Record name | Radezolid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869884-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Radezolid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869884786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Radezolid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Radezolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RADEZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PC6LO35W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Radezolid?
A1: Radezolid is a novel oxazolidinone antibiotic that functions by inhibiting bacterial protein synthesis. [, , , , , , ] It binds to the peptidyl transferase center (PTC) of the bacterial ribosome, specifically at the 50S ribosomal subunit. [, , ] This binding interferes with the initiation phase of translation, effectively preventing the formation of new proteins essential for bacterial survival and proliferation. [, ]
Q2: How does Radezolid's binding to the ribosome differ from that of Linezolid?
A2: While both Radezolid and Linezolid target the PTC, structural studies using cryo-electron microscopy have revealed subtle differences in their binding modes. [, ] These variations influence their interactions with the PTC, particularly when specific amino acids are present in the nascent peptide chain. For example, both Radezolid and Linezolid exhibit context-specific inhibition, preferentially stalling translation when alanine occupies the penultimate position of the growing peptide chain. [] This selectivity arises from the formation of a small hydrophobic crevice within the binding site, induced by the presence of the oxazolidinone moiety. This pocket accommodates the alanine side chain, enhancing the binding affinity of the antibiotic. []
Q3: How does the structure of Radezolid contribute to its antibacterial activity?
A4: Structure-activity relationship (SAR) studies have been instrumental in understanding the key structural features of Radezolid and its analogs that influence their antibacterial activity. [, , ] The presence of a biaryl spacer and a heteroaryl side chain, absent in Linezolid, increases Radezolid's ionization and hydrophilicity at physiological pH. [, ] These features contribute to its enhanced intracellular accumulation and potency. Modifications to the C- and D-rings of the oxazolidinone scaffold, which interact with highly conserved regions of the PTC, have also been shown to impact activity against both susceptible and resistant strains. []
Q4: What is the current understanding of the pharmacokinetic properties of Radezolid?
A5: Radezolid exhibits favorable pharmacokinetic properties, including rapid and extensive distribution into tissues and intracellular compartments. [, , , ] It accumulates efficiently in phagocytic cells like macrophages and neutrophils, achieving intracellular concentrations significantly higher than extracellular levels. [, , ] This characteristic is particularly relevant for treating infections where intracellular bacteria play a significant role. [, ]
Q5: What are the potential applications of Radezolid in the clinical setting?
A6: Radezolid has been investigated in clinical trials for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired pneumonia (CAP). [, , ] Its potent activity against Gram-positive bacteria, including those resistant to other antibiotics, makes it a promising candidate for treating these infections, especially in cases where multidrug resistance is a concern. [, , ] Further research and clinical trials will be essential to fully elucidate its therapeutic potential and establish its role in the management of bacterial infections.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



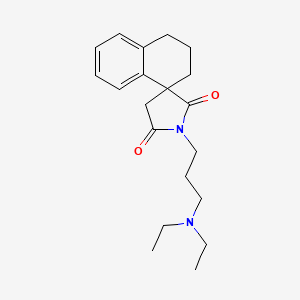



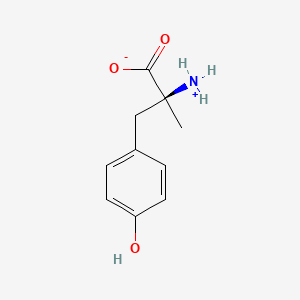
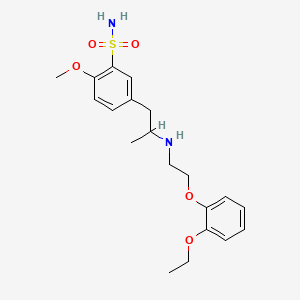

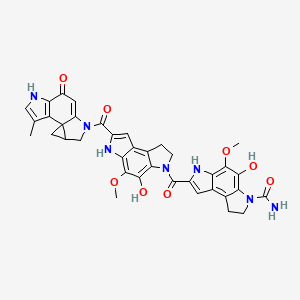
![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)
![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)
![9-Fluoro-8-(1h-imidazol-1-yl)-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1680430.png)
![N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680433.png)
